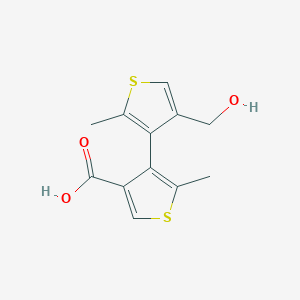![molecular formula C16H18S2 B428871 spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]](/img/structure/B428871.png)
spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) is a complex organic compound with the molecular formula C16H18S2 This compound is characterized by its unique spiro structure, which includes a thieno and cyclohepta ring system fused together
Méthodes De Préparation
The synthesis of 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) can be achieved through several synthetic routes. One common method involves the use of a Wittig-Horner reaction, which is a type of olefination reaction that forms carbon-carbon double bonds. This reaction typically requires the use of phosphonate reagents and strong bases under controlled conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace hydrogen atoms in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of spiro compounds.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
5,9-Dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) can be compared with other similar compounds, such as:
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: This compound shares a similar core structure but differs in its functional groups and specific ring fusion.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one: Another related compound with a different ring system and functional groups.
The uniqueness of 5,9-dihydrospiro(4H-thieno[3’,2’:5,6]cyclohepta[1,2-b]thiophene-9,1’-cyclohexane) lies in its specific spiro structure and the combination of thieno and cyclohepta rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18S2 |
|---|---|
Poids moléculaire |
274.4g/mol |
Nom IUPAC |
spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane] |
InChI |
InChI=1S/C16H18S2/c1-2-8-16(9-3-1)14-12(6-10-17-14)4-5-13-7-11-18-15(13)16/h6-7,10-11H,1-5,8-9H2 |
Clé InChI |
SYRBHAMKNYKFAW-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=C(CCC4=C2SC=C4)C=CS3 |
SMILES canonique |
C1CCC2(CC1)C3=C(CCC4=C2SC=C4)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(5-Chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428789.png)



![3-(2-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428800.png)
![3-Iodo-3',4-bis[2,5-dimethylthiophene]](/img/structure/B428801.png)
![4,4'-bis[2,3-dimethylthiophene]](/img/structure/B428802.png)
![3-(3-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428803.png)
![3-(3-chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428804.png)
![Methyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428806.png)

![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B428810.png)
![2-[2-(5-Chloro-2-thienyl)vinyl]benzoic acid](/img/structure/B428811.png)
